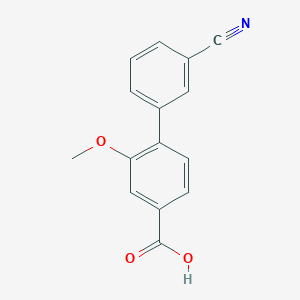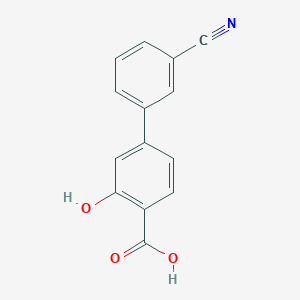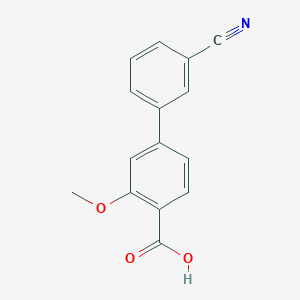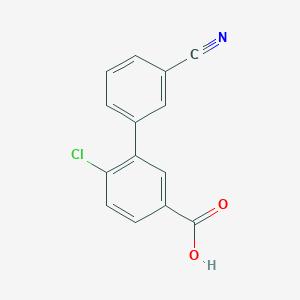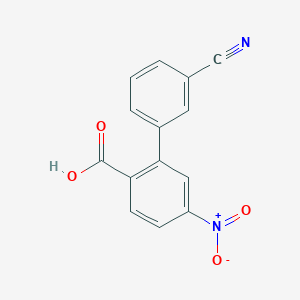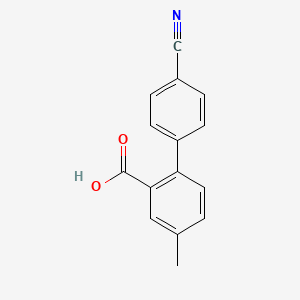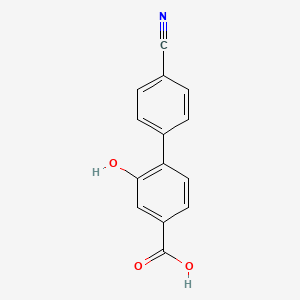
4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyanophenyl)-3-hydroxybenzoic acid (4-CPA) is a type of phenolic acid that has been studied for its potential applications in a variety of scientific research fields. It is a synthetic compound that has been used as a model compound for the study of the structure and function of other phenolic acids. 4-CPA is a white, crystalline solid that is soluble in water and has a molecular weight of 195.17 g/mol. It is a useful compound for research due to its stability and its ability to bind to other molecules.
科学的研究の応用
4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound for the study of the structure and function of other phenolic acids. It has also been studied for its potential as an antioxidant, an anti-inflammatory agent, and an inhibitor of lipid peroxidation. In addition, 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% has been used in the study of the metabolism of other phenolic acids, as well as in the study of the effects of environmental contaminants on human health.
作用機序
The mechanism of action of 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to interact with other molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to interact with other molecules through its ability to chelate metal ions.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential as an antioxidant, an anti-inflammatory agent, and an inhibitor of lipid peroxidation. It has also been studied for its effects on the metabolism of other phenolic acids. In addition, 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% has been studied for its potential to protect against environmental contaminants, such as heavy metals and pesticides.
実験室実験の利点と制限
The advantages of using 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its stability, its solubility in water, and its ability to bind to other molecules. The main limitation of using 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
There are a number of potential future directions for research on 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95%. These include further studies of its mechanism of action, its potential as an antioxidant and an anti-inflammatory agent, and its potential to protect against environmental contaminants. In addition, further studies of its ability to chelate metal ions and its effects on the metabolism of other phenolic acids are warranted. Finally, further studies of its potential applications in drug design and development are needed.
合成法
4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-cyanophenol with 3-hydroxybenzoic acid in the presence of an acid catalyst. Another method involves the reaction of 4-cyanophenol with acetic anhydride and sodium acetate in the presence of hydrochloric acid. The yield of 4-(4-Cyanophenyl)-3-hydroxybenzoic acid, 95% obtained by either method is typically greater than 95%.
特性
IUPAC Name |
4-(4-cyanophenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)16/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFPYBAVMUPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688807 |
Source


|
| Record name | 4'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-09-0 |
Source


|
| Record name | 4'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



